2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid” is a chemical compound with the CAS Number: 2361636-05-5 . It has a molecular weight of 367.4 .
Molecular Structure Analysis
The InChI code for the compound is1S/C21H21NO5/c1-26-21(10-19(23)24)12-22(13-21)20(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
. This code provides a detailed description of the molecule’s structure and stereochemistry. Physical and Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 367.4 .Scientific Research Applications
Anti-inflammatory Applications
Compounds from the N-(fluorenyl-9-methoxycarbonyl) amino acids series, which are structurally related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid, have shown a broad spectrum of anti-inflammatory activity. These compounds are effective against conditions like oxazolone dermatitis in mice and adjuvant arthritis in rats, where activated T lymphocytes are implicated. They also inhibit T-lymphocyte activation in vitro, suggesting potential therapeutic applications for inflammatory diseases (Moshe Weitzberg et al., 1991).
Peptide Synthesis
In peptide synthesis, the fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is used as a protective group for amino acids. This allows for the efficient synthesis of peptides with "difficult sequences" by inhibiting interchain association during solid-phase peptide synthesis. The reversible nature of this protecting group provides flexibility in peptide synthesis protocols (T. Johnson et al., 1993).
Material Science
In material science, N-fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). The interactions between these surfactants and CNTs have been modeled using quantum mechanical computations. Furthermore, these surfactants can be converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing potential applications in nanotechnology and material science (B. Cousins et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-21(10-19(23)24)12-22(13-21)20(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUKWVRCWWSLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.